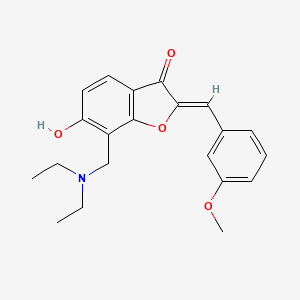![molecular formula C11H15ClF3N B2570607 2-甲基-1-[3-(三氟甲基)苯基]丙烷-2-胺盐酸盐 CAS No. 1645-10-9](/img/structure/B2570607.png)
2-甲基-1-[3-(三氟甲基)苯基]丙烷-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine structure
科学研究应用
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has several scientific research applications:
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions, given its potential to interact with biological molecules.
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the trifluoromethyl group in the compound plays a significant role in its interactions . The electron-withdrawing group helps to spread out the electron density, which has a stabilizing effect .
Biochemical Pathways
For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
It’s known that various environmental factors can influence the action of similar compounds .
生化分析
Biochemical Properties
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes . The trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, potentially influencing the activity of enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is not well-known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group could play a crucial role in these interactions .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
化学反应分析
Types of Reactions
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
相似化合物的比较
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Cinacalcet: A calcimimetic drug used to treat conditions related to calcium metabolism.
Fenfluramine: A drug used for weight loss that also contains a trifluoromethyl group.
Uniqueness
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYULDQSTUBVNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
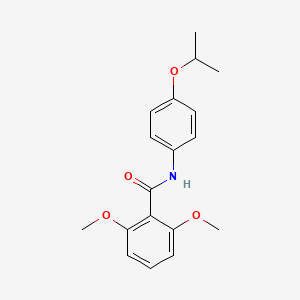
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2570526.png)
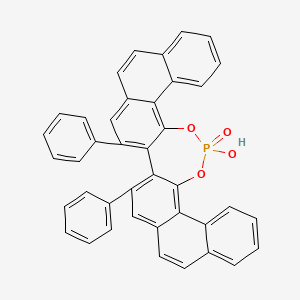
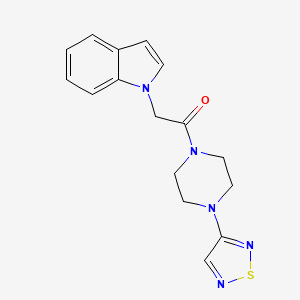
![4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole](/img/structure/B2570531.png)
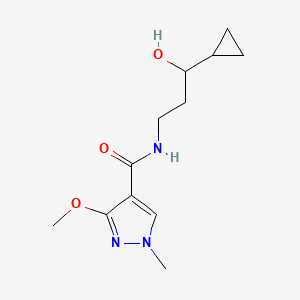
![N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2570533.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2570535.png)
![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)
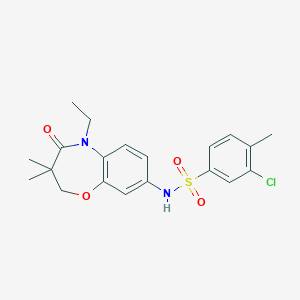
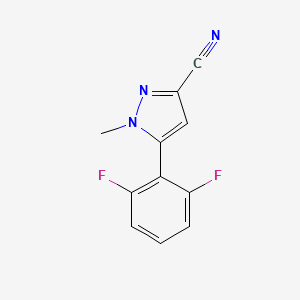
![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)
